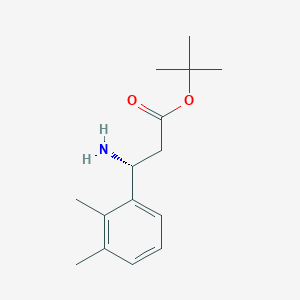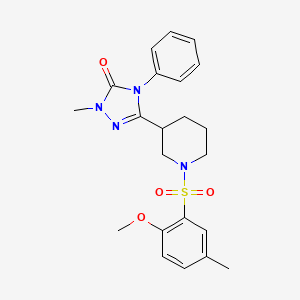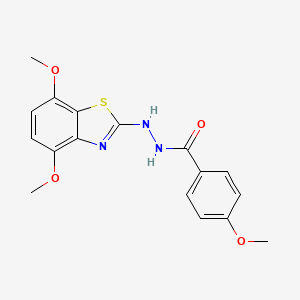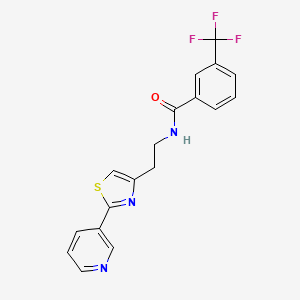![molecular formula C13H15F2N B2372610 [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-31-9](/img/structure/B2372610.png)
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DFPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. DFPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in cognitive function, learning, and memory.
科学的研究の応用
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been widely used in scientific research as a tool to study the α7 nAChR. This receptor is highly expressed in the hippocampus, a brain region that is critical for learning and memory. [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to block the α7 nAChR in a highly selective manner, making it a valuable tool for studying the role of this receptor in cognitive function.
作用機序
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine acts as a competitive antagonist of the α7 nAChR, preventing the binding of acetylcholine and blocking the influx of calcium ions. This results in the inhibition of intracellular signaling pathways and a decrease in cognitive function.
Biochemical and Physiological Effects
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can inhibit the release of glutamate, a neurotransmitter that is critical for learning and memory. In vivo studies have shown that [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can impair spatial memory and learning in rats, indicating that the α7 nAChR plays a critical role in these processes.
実験室実験の利点と制限
One of the main advantages of using [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to study the role of this receptor in cognitive function without affecting other receptors. However, one limitation of using [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively short half-life, which can make it difficult to study the long-term effects of blocking the α7 nAChR.
将来の方向性
There are several future directions for research involving [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the role of the α7 nAChR in the development of Alzheimer's disease. Studies have shown that this receptor is involved in the clearance of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the development of more selective and potent α7 nAChR antagonists, which could be used as potential therapeutics for cognitive disorders.
合成法
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by reduction and protection of the resulting compound. The final step involves the deprotection of the protected amine using trifluoroacetic acid, yielding [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine in high purity.
特性
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3H,4-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUZKQCBAGIBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CN)CC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)





![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)
